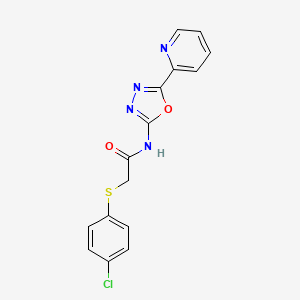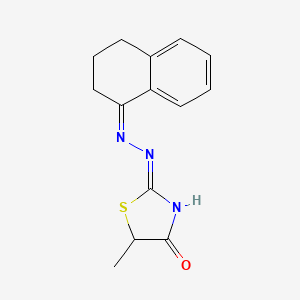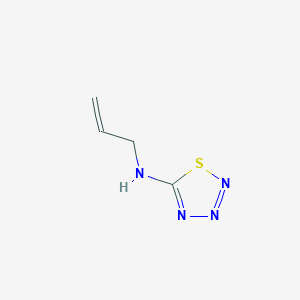![molecular formula C12H17ClF3N B2556840 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride CAS No. 2174002-15-2](/img/structure/B2556840.png)
2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modify the chemical and pharmacokinetic properties of drug molecules . The presence of the phenyl group and the amine group also suggests that this compound could have interesting biological activities .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For instance, the trifluoromethyl group can participate in various reactions such as coupling reactions and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science
- Synthesis and Structural Properties : Research on novel substituted compounds, such as those involving chloral and substituted anilines, demonstrates the versatility of synthetic routes in creating compounds with potential applications in material science and as intermediates in organic synthesis. High-resolution spectroscopy and computational calculations offer insights into the conformation and properties of these products, suggesting their potential utility in developing new materials or chemical processes (Issac & Tierney, 1996).
Environmental Science and Technology
- PFAS Removal Using Amine-Functionalized Sorbents : The study of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal from water highlights the importance of functional groups in environmental remediation technologies. This suggests that compounds with similar functionalities could be explored for environmental applications, especially in water treatment and pollution control (Ateia et al., 2019).
Pharmacology and Toxicology
- Cancer Therapy : Compounds such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) have been studied for their potential in cancer therapy, demonstrating the diverse biological activities possible from structurally complex compounds. The study reviews FTY720's antitumor efficacy across several cancer models, suggesting that exploring related compounds could yield new therapeutic agents (Zhang et al., 2013).
Chemical Warfare Agent Degradation
- Degradation Products of Chemical Warfare Agents : Understanding the degradation products of chemical warfare agents provides insights into the stability and reactivity of various chemical compounds. This knowledge is crucial for developing methods to decompose hazardous chemicals safely and for environmental decontamination (Munro et al., 1999).
Safety and Hazards
Wirkmechanismus
- Berotralstat primarily targets the calcitonin gene-related peptide (CGRP) receptor . CGRP is involved in pain transmission and inflammation. By antagonizing this receptor, berotralstat helps reduce pain and inflammation associated with certain conditions .
- As a result, vasodilation (widening of blood vessels) and neurogenic inflammation are reduced, leading to pain relief .
- The affected pathway is related to CGRP-mediated pain transmission. By inhibiting CGRP signaling, berotralstat disrupts the activation of trigeminal sensory nerves, which play a crucial role in pain perception .
- These properties impact its bioavailability and therapeutic efficacy .
- Cellular effects include decreased vasodilation and neurogenic inflammation, contributing to pain relief .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Berotralstat is orally administered and undergoes absorption in the gastrointestinal tract. It distributes throughout the body, including the central nervous system. Berotralstat undergoes hepatic metabolism. The compound is excreted primarily through urine.
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7,10H,16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHHOJAKZUUXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2174002-15-2 |
Source


|
| Record name | 2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)

![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)


